2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
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Overview
Description
2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
The synthesis of 2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves multiple steps. The process begins with the preparation of the benzothiazole core, followed by the introduction of the dibromohydroxyphenyl group. The final step involves the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the hydroxy group allows for oxidation reactions, potentially forming quinones.
Reduction: The dibromo groups can be reduced to form the corresponding dihydroxy compound.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its reactive groups.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its reactive groups. The dibromohydroxyphenyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The benzothiazole core may also interact with specific binding sites, modulating biological pathways.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and dibromohydroxyphenyl compounds. Compared to these, 2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is unique due to its combination of functional groups, which may confer distinct reactivity and biological activity. Some similar compounds are:
Benzothiazole: A simpler structure with a wide range of biological activities.
3,5-Dibromo-2-hydroxybenzaldehyde: A precursor for various organic syntheses.
AS601245: A benzothiazole derivative known for its inhibitory effects on the JNK signaling pathway.
This compound’s unique combination of functional groups makes it a valuable target for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H19Br2N3O2S2 |
---|---|
Molecular Weight |
605.4 g/mol |
IUPAC Name |
2-[[6-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C24H19Br2N3O2S2/c1-14(15-5-3-2-4-6-15)28-22(30)13-32-24-29-20-8-7-18(11-21(20)33-24)27-12-16-9-17(25)10-19(26)23(16)31/h2-12,14,31H,13H2,1H3,(H,28,30) |
InChI Key |
UKCCSKIIBFQBES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
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